

2-Chloro-4,6-diiodophenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-4,6-diiodophenol**

Cat. No.: **B107220**

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4,6-diiodophenol** for Researchers and Drug Development Professionals

Introduction

2-Chloro-4,6-diiodophenol is a halogenated aromatic compound of significant interest to the scientific community, particularly those in the fields of organic synthesis, medicinal chemistry, and materials science. As a substituted phenol, its chemical reactivity is influenced by the interplay of the hydroxyl group and the halogen atoms on the benzene ring. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, with a focus on its relevance to drug discovery and development. The presence of chlorine and iodine atoms makes it a versatile intermediate for introducing these halogens into more complex molecular architectures.

Physicochemical Properties of 2-Chloro-4,6-diiodophenol

The fundamental properties of **2-Chloro-4,6-diiodophenol** are summarized in the table below. These characteristics are essential for its identification, handling, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ ClI ₂ O	[1] [2] [3]
Molecular Weight	380.35 g/mol	[1] [2] [3]
CAS Number	15459-49-1	
Appearance	White to pale yellow crystalline powder (inferred from similar compounds)	[4]

Chemical Structure

The structure of **2-Chloro-4,6-diiodophenol**, with the IUPAC numbering of the benzene ring, is depicted below. The hydroxyl group at position 1, the chlorine atom at position 2, and the iodine atoms at positions 4 and 6 define its chemical identity and reactivity.

Caption: Chemical structure of **2-Chloro-4,6-diiodophenol**.

Synthesis of 2-Chloro-4,6-diiodophenol

The synthesis of **2-Chloro-4,6-diiodophenol** can be approached through the electrophilic halogenation of a suitable phenol precursor. A plausible synthetic route would involve the sequential introduction of the halogen atoms onto the phenol ring. Given the directing effects of the hydroxyl group (ortho-, para-directing), a common strategy would be to start with a phenol that can be selectively halogenated.

Proposed Synthetic Workflow

A potential pathway for the synthesis of **2-Chloro-4,6-diiodophenol** could start from 2-chlorophenol, followed by iodination. The hydroxyl group will activate the ring towards electrophilic substitution, directing the incoming iodine atoms to the para and the other ortho positions.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Chloro-4,6-diiodophenol**.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for the halogenation of phenols.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid.
- **Iodination:** Prepare a solution of iodine and potassium iodide in water. Add this solution dropwise to the stirred solution of 2-chlorophenol at room temperature. An oxidizing agent, such as nitric acid or hydrogen peroxide, may be required to generate the electrophilic iodine species in situ.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, pour the reaction mixture into an ice-water bath to precipitate the crude product.
- **Purification:** Collect the solid by filtration, wash with cold water to remove any inorganic impurities, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified **2-Chloro-4,6-diiodophenol**.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Drug Development

Halogenated phenols are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules.[\[5\]](#)[\[6\]](#)

- Pharmaceutical Intermediates: The chlorine and iodine atoms in **2-Chloro-4,6-diiodophenol** can be readily displaced or transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of pharmaceutical agents.^[6] The presence of halogens can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
- Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a starting material for the synthesis of pesticides and herbicides.^[5]
- Material Science: The unique electronic properties conferred by the halogen atoms make such compounds candidates for use in the development of new materials with specific optical or electronic properties.

Safety and Handling

Based on data for structurally similar compounds, **2-Chloro-4,6-diiodophenol** should be handled with care. Halogenated phenols are often toxic and corrosive.

Hazard Information	Precautionary Measures
Hazard Statements (Anticipated)	H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements (Anticipated)	P260: Do not breathe dust/fume/gas/mist/vapors/spray. ^[7] P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. ^[7]

Safe Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4,6-diiiodophenol is a valuable chemical intermediate with significant potential in various scientific and industrial applications, most notably in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring both chlorine and iodine substituents on a phenol backbone, provides a versatile platform for the construction of complex organic molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLORO-4,6-DIIODOPHENOL [chemicalbook.com]
- 2. 2-CHLORO-4,6-DIIODOPHENOL [chemicalbook.com]
- 3. 2-CHLORO-4,6-DIIODOPHENOL [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chloro-4,6-diiiodophenol [myskinrecipes.com]
- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Chloro-4,6-diiiodophenol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107220#2-chloro-4-6-diiiodophenol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com